
1-Isopropoxyphosphinan-4-one 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxyphosphinan-4-one 1-oxide is an organophosphorus compound characterized by its unique structure, which includes a phosphinanone ring substituted with an isopropoxy group and an oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxyphosphinan-4-one 1-oxide typically involves the reaction of phosphinan-4-one with isopropyl alcohol in the presence of an oxidizing agent. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the isopropoxy group and the oxide functional group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropoxyphosphinan-4-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form phosphinan-4-one derivatives with different substituents.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Higher oxidation state phosphinanone derivatives.
Reduction: Phosphinan-4-one derivatives with different substituents.
Substitution: Various substituted phosphinanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Isopropoxyphosphinan-4-one 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Isopropoxyphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphinanone ring and functional groups. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Phosphinan-4-one: Lacks the isopropoxy and oxide functional groups, making it less reactive in certain contexts.
1-Phenylphosphinan-4-one 1-oxide: Contains a phenyl group instead of an isopropoxy group, leading to different reactivity and applications.
Phosphine oxides: A broader class of compounds with varying substituents and functional groups, used in diverse applications.
Uniqueness: 1-Isopropoxyphosphinan-4-one 1-oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C8H15O3P |
|---|---|
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
1-oxo-1-propan-2-yloxy-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C8H15O3P/c1-7(2)11-12(10)5-3-8(9)4-6-12/h7H,3-6H2,1-2H3 |
Clé InChI |
HLBXJRCTERLHDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP1(=O)CCC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


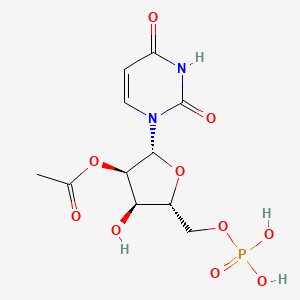

![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)
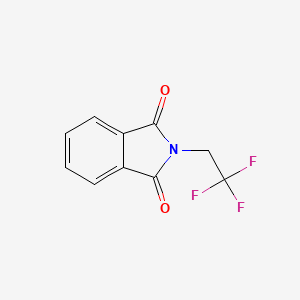
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
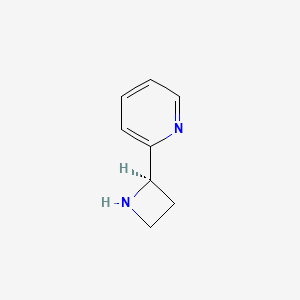
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)
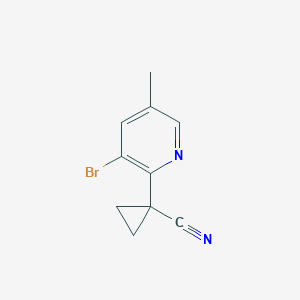
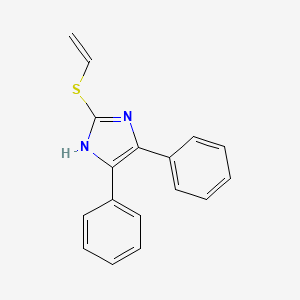

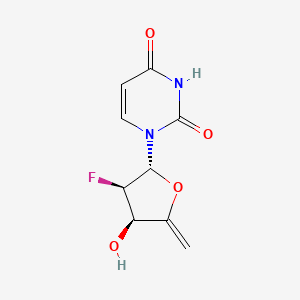
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12936880.png)
